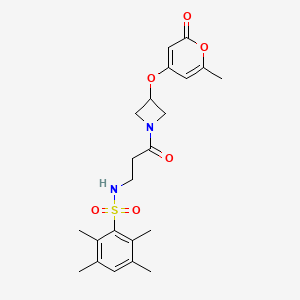![molecular formula C17H22N4OS B2645211 N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide CAS No. 946385-98-4](/img/structure/B2645211.png)
N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Wissenschaftliche Forschungsanwendungen
N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Zukünftige Richtungen
The future directions for research on “N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide” could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by indole derivatives, this compound could be a promising candidate for the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide typically involves the reaction of 2-(1H-indol-3-yl)acetic acid with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups at the 3-position.
Wirkmechanismus
The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of the cyclohexylcarbamothioyl and indole moieties, which may confer distinct biological activities compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h4-5,8-9,11,13,18H,1-3,6-7,10H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBAOTQFZQLBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)
![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)







![methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2645144.png)


![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane](/img/structure/B2645151.png)
